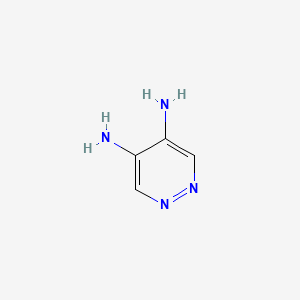

Pyridazine-4,5-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridazine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,6,7)(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCNSKOONFXROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557538 | |

| Record name | Pyridazine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28682-70-4 | |

| Record name | Pyridazine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyridazine-4,5-diamine: Molecular Structure, Bonding, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of pyridazine-4,5-diamine, a pivotal heterocyclic scaffold in medicinal chemistry and materials science. The document delves into the nuanced details of its molecular structure, bonding characteristics, and electronic properties. Furthermore, it outlines key synthetic strategies and highlights its versatile reactivity, which enables the construction of diverse and complex molecular architectures. A significant focus is placed on its application as a strategic building block in the development of kinase inhibitors and other biologically active agents, supported by relevant data and examples. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this important molecule.

Introduction: The Significance of the Pyridazine Core

Heterocyclic compounds form the bedrock of modern pharmaceutical development. Among these, the pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered considerable attention. This compound, with its unique arrangement of vicinal amino groups on an electron-deficient diazine ring, presents a confluence of structural and electronic features that make it a highly valuable and versatile building block in synthetic organic chemistry.

The strategic placement of the two amino groups allows for a multitude of chemical transformations, leading to the formation of fused heterocyclic systems of significant therapeutic interest. This guide will explore the fundamental properties of this compound, offering insights into its structure and reactivity that are critical for its effective utilization in research and development.

Molecular Structure and Bonding: A Detailed Analysis

The chemical behavior of this compound is intrinsically linked to its molecular architecture. A thorough understanding of its structure and bonding is paramount for predicting its reactivity and designing novel synthetic applications.

Fundamental Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆N₄ | [1][2] |

| Molecular Weight | 110.12 g/mol | [1][2] |

| Appearance | Solid at room temperature | [1] |

| Solubility | Soluble in polar organic solvents | [1] |

Geometry, Bond Lengths, and Bond Angles

This compound possesses a planar pyridazine ring, a characteristic feature of aromatic systems. The two amino groups are appended at the 4 and 5 positions. Computational studies and crystallographic data of related structures indicate that the ring atoms are sp² hybridized, contributing to the overall planarity of the molecule.

Table 2: Key Bond Lengths and Angles

| Bond/Angle | Typical Value (Å or °) | Structural Implication |

| N1-N2 Bond Length | ~1.34 Å | Shorter than a typical N-N single bond, indicating partial double bond character due to electron delocalization within the aromatic ring. |

| C-N (ring) Bond Length | ~1.33 Å | Consistent with aromatic C-N bonds. |

| C-C (ring) Bond Length | ~1.40 Å | Typical of aromatic C-C bonds. |

| C4-N (amino) Bond Length | ~1.38 Å | Suggests some degree of conjugation between the amino lone pair and the ring's π-system. |

| C5-N (amino) Bond Length | ~1.38 Å | Similar to the C4-N bond, indicating symmetrical electronic effects. |

| Ring Bond Angles | ~120° | Reflective of the sp² hybridization of the ring atoms. |

Note: The values presented are approximations based on data from related pyridazine structures and computational models.

Orbital Hybridization and Resonance

The planarity of the pyridazine ring arises from the sp² hybridization of all its constituent carbon and nitrogen atoms. Each of these atoms contributes one p-orbital to the delocalized π-system, which contains six π-electrons, satisfying Hückel's rule for aromaticity. The lone pair of electrons on each of the amino nitrogen atoms can also participate in resonance, further delocalizing electron density throughout the molecule.

Several resonance structures can be drawn for this compound, which illustrate the delocalization of π-electrons and the distribution of charge. These resonance forms are crucial for understanding the molecule's reactivity, particularly its susceptibility to electrophilic and nucleophilic attack.

Caption: Key resonance contributors of this compound.

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its widespread use.

General Synthetic Strategies

While a variety of methods exist for the synthesis of the pyridazine core, a common approach to vicinally disubstituted pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For this compound specifically, a plausible synthetic route starts from a suitably substituted precursor, such as a dinitrile or a dihalogenated pyridazine, followed by reduction or amination, respectively.

Illustrative Synthetic Workflow:

Caption: A generalized synthetic pathway to this compound.

Key Chemical Reactions

The dual amino groups of this compound are nucleophilic and readily participate in a range of chemical transformations. This reactivity is the cornerstone of its utility in constructing more complex heterocyclic systems.

One of the most important reactions of this compound is its condensation with α-dicarbonyl compounds, such as glyoxal or diacetyl, to form imidazo[4,5-d]pyridazines. This reaction proceeds through the formation of a diimine intermediate, which then undergoes intramolecular cyclization and aromatization.

Reaction Workflow:

Caption: Condensation of this compound with an α-dicarbonyl.

The amino groups can be diazotized using nitrous acid to form a bis-diazonium salt. These intermediates are highly reactive and can undergo various subsequent reactions, such as Sandmeyer-type reactions, to introduce a range of substituents onto the pyridazine ring.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridazine ring and the protons of the two amino groups. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating effect of the amino groups. The amino protons typically appear as a broad singlet, and their chemical shift can be sensitive to solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the four carbon atoms of the pyridazine ring. The chemical shifts will be indicative of their electronic environment, with the carbons attached to the nitrogen atoms appearing at a lower field (higher ppm) compared to the other ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about the functional groups present. Key characteristic absorption bands include:

-

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹, often as two distinct bands for the symmetric and asymmetric stretching of the primary amine groups.

-

C=N and C=C stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

N-H bending: Found around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. Under electron impact (EI) ionization, the molecular ion peak (M⁺) is expected at m/z 110. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN, N₂, and NH₃, providing further structural information.

Applications in Drug Discovery and Development

The unique structural and electronic properties of this compound have positioned it as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.

Precursor for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The this compound core can be elaborated to create molecules that bind to the ATP-binding site of kinases, thereby inhibiting their activity. The vicinal diamine functionality is ideal for constructing fused heterocyclic systems that can engage in key hydrogen bonding interactions within the kinase active site.

Table 3: Examples of Kinase Inhibitors Derived from this compound Precursors

| Target Kinase | Derivative Scaffold | Reported Activity (e.g., IC₅₀) | Reference |

| DYRK1A | Pyridazino[4,5-b]indol-4-ones | Submicromolar IC₅₀ values | [3] |

| ALK5 | Disubstituted Pyridazines | Potent inhibition | [4] |

| TrkA | Imidazo[4,5-b]pyridines | Subnanomolar potencies in cellular assays | [5] |

| Aurora A Kinase | Pyrimidine-based derivatives | IC₅₀ < 200 nM in SCLC cell lines | [6] |

| NEK6 | Pyrido[2,3-d]pyrimidines | Micromolar inhibition in vitro | [7] |

Synthesis of Other Biologically Active Molecules

Beyond kinase inhibition, this compound serves as a starting material for a wide array of other biologically active compounds. Its derivatives have been investigated for their potential as antiviral, antibacterial, and anti-inflammatory agents. The ability to readily form fused ring systems allows for the exploration of diverse chemical space in the quest for novel therapeutic agents.

Conclusion

This compound is a molecule of significant strategic importance in contemporary organic and medicinal chemistry. Its well-defined molecular structure, characterized by a planar aromatic ring and two reactive amino groups, provides a robust platform for the synthesis of a plethora of complex heterocyclic compounds. The insights into its bonding, reactivity, and spectroscopic properties detailed in this guide underscore its value as a versatile building block. As the demand for novel therapeutic agents continues to grow, the utility of this compound in the design and synthesis of innovative drug candidates is poised to expand even further.

References

- Smolecule. (2023, August 15). Buy this compound | 28682-70-4. Smolecule.

- Ambeed. (n.d.). 28682-70-4|this compound. Ambeed.com.

- Georg Thieme Verlag. (n.d.). Product Class 8: Pyridazines. Science of Synthesis.

- Google Patents. (n.d.).

- Malik, M. S., et al. (2022). Multicomponent synthesis, cytotoxicity, and computational studies of novel imidazopyridazine-based N-phenylbenzamides. Journal of Saudi Chemical Society, 26(3), 101449.

- Di Micco, S., et al. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1916–1922.

- Mishra, A., et al. (2011). Synthesis and anti-inflammatory activities of N-4,N-5-disubstituted-3-methyl-1H-pyrazolo[3,4-c]pyridazines. Bioorganic & Medicinal Chemistry Letters, 21(15), 4496-4499.

- Benchchem. (n.d.). 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9.

- Lin, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11215–11235.

- De Donato, M., et al. (2023). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. European Journal of Medicinal Chemistry, 258, 115598.

- Cui, J. J., et al. (2011). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 2(12), 946–951.

- Chembase.cn. (n.d.). 4,5-pyridazinediamine.

- Abdel-Wahab, B. F., et al. (2013). Novel synthesis of some fused pyrazolo[3,4-c]pyridazines,pyridazino[3´,4´:3,4]pyrazolo[5,1-c]-1,2,4-triazines andpyrimido[1´,2]. Journal of the Chinese Chemical Society, 60(5), 559-566.

- El-Gendy, B. E. M., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry, 15(1), 24-42.

- Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5004-5008.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.uniroma1.it [iris.uniroma1.it]

Physicochemical properties of "Pyridazine-4,5-diamine"

An In-depth Technical Guide to the Physicochemical Properties of Pyridazine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₄H₆N₄) is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and materials science. Comprising a pyridazine core substituted with two vicinal amino groups, this molecule serves as a highly versatile building block for the synthesis of complex fused heterocyclic systems. Its unique electronic properties, hydrogen bonding capabilities, and reactive nature make it a valuable scaffold in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both established data and field-proven experimental protocols for its characterization. The narrative is structured to deliver not just data, but a deeper understanding of the causality behind its chemical behavior and the methodologies used to probe it, empowering researchers in their synthetic and developmental endeavors.

Introduction and Molecular Identity

An Overview of the this compound Scaffold

This compound is an aromatic heterocyclic compound with the molecular formula C₄H₆N₄ and a molecular weight of 110.12 g/mol .[1][2] Its structure is defined by a six-membered pyridazine ring, which contains two adjacent nitrogen atoms, substituted with amino groups (-NH₂) at the C4 and C5 positions.[1] This arrangement results in a planar aromatic geometry with approximate mirror symmetry.[1] The presence of four nitrogen atoms—two within the electron-deficient ring and two in the exocyclic amino groups—imparts a unique profile of reactivity, basicity, and intermolecular interaction potential.

The compound typically presents as a white to light yellow crystalline solid at room temperature, a morphology consistent with the ordered packing of planar heterocyclic diamines facilitated by intermolecular hydrogen bonding and π-π stacking interactions.[1]

Caption: Chemical structure of this compound (C₄H₆N₄).

Significance in Drug Discovery and Chemical Synthesis

The true value of this compound lies in its function as a synthetic precursor. The dual amino groups provide reactive handles for sequential acylation, alkylation, or cyclization reactions.[1] This reactivity is widely exploited to construct fused heterocyclic systems, such as:

-

Imidazo[4,5-d]pyridazines: Formed through condensation with carbonyl compounds, this scaffold is prevalent in drug discovery programs.[1]

-

1H-1,2,3-Triazolo[4,5-c]pyridazines: These derivatives have shown potential as modulators of the GABA (gamma-aminobutyric acid) enzyme, a key player in the central nervous system.[1]

-

[1][3][4]Chalcogenadiazolo[3,4-d]pyridazines: These heterocycles are being investigated for applications in organic photovoltaic materials.[1]

The pyridazine core itself contributes to molecular recognition through its hydrogen-bonding capacity and ability to coordinate with transition metals, making it a valuable component in catalysis and supramolecular chemistry.[1][3]

Summary of Core Physicochemical Properties

The following table summarizes the key physicochemical data for this compound. It is important to note that while some properties are computationally predicted, they provide a reliable baseline for experimental design.

| Property | Value | Source / Comment |

| Molecular Formula | C₄H₆N₄ | [1][2] |

| Molecular Weight | 110.12 g/mol | [1][2] |

| CAS Number | 28682-70-4 | [2][5] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | Not definitively established; may decompose prior to melting | [1][5] |

| Boiling Point | 412.5 ± 25.0 °C (Predicted at 760 mmHg) | [1] |

| Water Solubility | ~83.5 mg/mL (Calculated) | [1] |

| Flash Point | 232.5 ± 10.4 °C (Calculated) | [1] |

| pKa | Basic; specific value not reported. Expected to be significantly higher than parent pyridazine (pKa ≈ 2.24) due to amino groups.[1][4][6] |

Detailed Property Analysis and Experimental Protocols

This section provides an in-depth look at the key properties and the standard methodologies for their experimental validation.

Solubility Profile

The solubility of this compound is dictated by its pronounced ability to form hydrogen bonds via its four nitrogen atoms and the attached protons.[1]

-

Aqueous Solubility: The compound exhibits moderate to good solubility in water, calculated to be approximately 83.5 mg/mL.[1] This is attributed to the hydrophilic nature of the amino groups, which readily engage in hydrogen bonding with water molecules.[1]

-

Organic Solvent Solubility: It demonstrates substantial solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1] Solubility is also observed in polar protic solvents like methanol and ethanol, though typically to a lesser extent than in water.[1]

Principle: This is the gold-standard method for determining thermodynamic solubility. An excess of the solid compound is equilibrated with a solvent (water) at a constant temperature until the concentration of the dissolved solute in the supernatant is constant. This concentration represents the solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate). The excess should be visually apparent.

-

Solvent Addition: Add a precise volume of purified water (e.g., 5.0 mL) to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to permit the undissolved solid to settle. Alternatively, centrifuge the samples to accelerate separation.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilution & Analysis: Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the concentration from a standard calibration curve and report the solubility in mg/mL or mol/L.

Caption: Workflow for the Shake-Flask solubility determination method.

Thermal Properties

The thermal behavior of this compound is influenced by its strong intermolecular hydrogen bonds, which require significant energy to overcome.[1]

-

Melting and Boiling Points: The predicted boiling point is high (412.5 °C), reflecting the strong intermolecular forces.[1] A definitive melting point is not consistently reported in the literature, which strongly suggests that the compound may decompose at or before reaching its melting temperature, a common characteristic for amino-substituted heterocycles.[1][5]

-

Thermal Stability: Studies on related compounds suggest that decomposition likely occurs at temperatures exceeding 250-300 °C.[1] Potential degradation pathways include the elimination of the amino groups or fragmentation of the pyridazine ring.[1]

Causality & Rationale: Employing both Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a complete picture of thermal behavior. DSC detects thermal transitions like melting and crystallization by measuring heat flow, while TGA measures mass changes as a function of temperature, definitively identifying decomposition events.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a small amount (2-5 mg) of this compound into a DSC or TGA pan.

-

Instrument Setup (TGA): Place the sample in the TGA furnace. Purge with an inert gas (e.g., nitrogen at 20 mL/min).

-

TGA Program: Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant rate (e.g., 10 °C/min). Record the mass loss versus temperature. The onset of significant mass loss indicates the decomposition temperature.

-

Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Purge with an inert gas.

-

DSC Program: Heat the sample from ambient temperature through its expected transition range at a constant rate (e.g., 10 °C/min). An endothermic peak would indicate melting, while an exothermic event could signify decomposition or crystallization.

-

Data Analysis: Analyze the TGA thermogram for the onset temperature of decomposition (Td). Analyze the DSC thermogram for any endothermic peaks (melting point, Tm) or exothermic events. Correlate the DSC events with the TGA data to distinguish between melting and decomposition.

Acid-Base Properties (pKa)

The basicity of this compound is a critical property influencing its solubility, reactivity, and potential biological interactions.

-

Basicity and Protonation: The two amino groups and the two ring nitrogen atoms can all act as proton acceptors.[1] This makes the compound basic in aqueous solution, with the potential to form both mono- and diprotonated species depending on the pH.[1] The electron-donating amino groups significantly increase the basicity of the pyridazine ring compared to the parent heterocycle, which has a pKa of approximately 2.24.[3][4][6]

Principle: This method involves titrating a solution of the compound with a strong acid (or base) and monitoring the pH change with a calibrated pH meter. The pKa value corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and unprotonated species are equal.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in purified water.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stir bar.

-

Titration: Add a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions (the flattest parts of the curve). If two distinct buffer regions are observed, two pKa values can be determined.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a comprehensive public database of spectra for this specific compound is limited, the following protocols outline the standard characterization methods and expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Features:

-

¹H NMR: Due to the molecule's symmetry, the two aromatic protons on the pyridazine ring (at C3 and C6) should appear as a single signal. The protons of the two amino groups would likely appear as another, broader singlet. The chemical shifts will be influenced by the solvent.

-

¹³C NMR: The symmetry should result in three distinct signals: one for the two equivalent aromatic carbons bearing protons (C3/C6), one for the two equivalent carbons bearing the amino groups (C4/C5), and potentially a third if the symmetry is broken in solution.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for polar compounds and allows observation of N-H protons).

-

Acquisition: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Interpretation: Assign the observed peaks based on their chemical shift, integration (for ¹H), and multiplicity. Two-dimensional NMR experiments (like COSY and HSQC) can be used for unambiguous assignment.

Infrared (IR) Spectroscopy

Expected Features:

-

N-H Stretching: Strong, sharp peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.

-

C=N and C=C Stretching: A series of medium to strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic pyridazine ring.

-

N-H Bending: A medium intensity band around 1600-1650 cm⁻¹, which may overlap with ring stretches.

-

Aromatic C-H Stretching: Peaks typically observed just above 3000 cm⁻¹.

-

Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid powder directly onto the ATR crystal.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Conclusion

This compound is a foundational building block whose value is defined by its versatile reactivity and unique structural features. Its physicochemical properties—moderate aqueous solubility, high thermal stability, and pronounced basicity—are direct consequences of its nitrogen-rich, hydrogen-bond-capable structure. A thorough understanding and experimental validation of these properties, using the robust protocols detailed herein, are critical for its effective application in the rational design of novel pharmaceuticals, agrochemicals, and advanced materials. This guide serves as a technical resource to facilitate and accelerate research and development involving this important heterocyclic scaffold.

References

-

Mphahamele, M. J., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]

-

Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2014). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Journal of Heterocyclic Chemistry. [Link]

-

Molbase. (2024). 4,5-pyridazinediamine. [Link]

-

ChemWhat. (n.d.). Pyridazine CAS#: 289-80-5. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9259, Pyridazine. [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyridazine (CAS 289-80-5). [Link]

-

El-Emary, T. I. (2006). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

-

LIRIAS. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

-

Wikipedia. (n.d.). Pyridazine. [Link]

-

ResearchGate. (n.d.). Pyridazine‐3(2H)‐one derived drugs. [Link]

-

CORE. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridazine - NIST WebBook. [Link]

-

ResearchGate. (n.d.). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]

-

DrugBank Online. (n.d.). Pyridazine | C4H4N2 | MD Topology | NMR | X-Ray. [Link]

-

ChemBK. (2024, April 9). PYRIDAZINE-3,4-DIAMINE. [Link]

-

Pierfrancesco, B., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules. [Link]

-

Chair of Analytical Chemistry. (n.d.). pKa values bases. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Specialty Pyridazine Derivatives in Drug Discovery. [Link]

-

MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

-

MPG.PuRe. (2020, May 28). Polymer Chemistry. [Link]

-

ResearchGate. (n.d.). Combining Performance with Thermal Stability. [Link]

-

Tang, Y., et al. (2016). Balancing Excellent Performance and High Thermal Stability in a Dinitropyrazole Fused 1,2,3,4-Tetrazine. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). Amphiphatic Piperazine, Pyrazine, and Pyridine Derivaties as the Thermal Latency for Epoxy-Phenolic Resins. [Link]

-

SpectraBase. (n.d.). Pyridazine - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

An In-depth Technical Guide to the Solubility of Pyridazine-4,5-diamine in Organic Solvents

Introduction: Understanding the Molecule

Pyridazine-4,5-diamine (C₄H₆N₄, CAS No: 28682-70-4) is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] It serves as a crucial building block for synthesizing more complex molecules, including 1H-1,2,3-triazolo[4,5-c]pyridazines and[1][3][4]chalcogenadiazolo[3,4-d]pyridazines, which have shown potential as enzymatic modulators and in organic photovoltaics, respectively.[1] Its structure, featuring a π-deficient pyridazine ring substituted with two electron-donating amino groups, dictates its physicochemical properties and, consequently, its solubility.[1][5]

This guide provides a comprehensive analysis of the solubility of this compound. We will delve into the theoretical principles governing its dissolution, predict its behavior in various organic solvents, and provide a robust, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is fundamentally governed by the principle of "like dissolves like".[3] To predict how this compound will behave, we must first examine its key molecular features.

Molecular Structure and Polarity: this compound consists of a six-membered aromatic ring with two adjacent nitrogen atoms (a pyridazine core) and two amino (-NH₂) groups at the 4 and 5 positions.[1]

-

Hydrogen Bond Donors: The two primary amine groups are potent hydrogen bond donors.

-

Hydrogen Bond Acceptors: The two nitrogen atoms within the pyridazine ring act as hydrogen bond acceptors.[1][6]

-

High Polarity: The combination of the electron-deficient pyridazine ring and the polar amino groups results in a molecule with a high dipole moment and significant overall polarity.[5]

This structure strongly suggests that this compound will exhibit favorable solubility in polar solvents and poor solubility in non-polar solvents.[1][7]

Key Physicochemical Data:

| Property | Value / Description | Source |

|---|---|---|

| Molecular Formula | C₄H₆N₄ | [2][8] |

| Molecular Weight | 110.119 g/mol | [2][8] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | Not definitively established; may decompose before melting. | [1][8] |

| Boiling Point (Predicted) | 412.5 ± 25.0 °C at 760 mmHg | [1] |

| Water Solubility (Calculated) | Approx. 83.5 mg/mL (0.758 mol/L) | [1] |

| pKa (Predicted) | The amino groups and ring nitrogens confer basic properties.[1] The pKa of the parent pyridazine is 2.24.[9][10] |

Predicted Solubility Profile

Based on these properties, we can predict the solubility of this compound across different classes of organic solvents. The ability of a solvent to engage in hydrogen bonding is the most critical factor.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | These solvents are excellent hydrogen bond donors and acceptors, readily interacting with the amine groups and ring nitrogens of the solute. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | These solvents can act as hydrogen bond acceptors but not donors. DMSO and DMF are expected to be better solvents than acetonitrile due to their higher polarity. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | These solvents lack the polarity and hydrogen bonding capability to overcome the strong intermolecular forces within the this compound crystal lattice.[1][7] |

This predictive framework is crucial for designing initial screening experiments and selecting appropriate solvent systems for synthesis, purification, and formulation.

Theoretical Framework: Solute-Solvent Interactions

The dissolution process is a thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.[11] For this compound, the key intermolecular forces at play are:

-

Hydrogen Bonding: This is the dominant interaction. The -NH₂ groups of the solute can donate hydrogen bonds to solvent molecules (like the oxygen in methanol), and the ring nitrogens can accept hydrogen bonds from protic solvents.

-

Dipole-Dipole Interactions: The inherent polarity of both the solute and polar solvents contributes significantly to solvation.

-

Van der Waals Forces: These weaker forces are present in all interactions but are insufficient to drive solubility in non-polar media.

The diagram below illustrates the primary interactions between this compound and representative polar protic and polar aprotic solvents.

Sources

- 1. Buy this compound | 28682-70-4 [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pharmaguru.co [pharmaguru.co]

- 4. researchgate.net [researchgate.net]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrate frameworks involving the pyridazino[4,5-d]pyridazine unit as a multiple hydrogen-bond acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 哒嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. guidechem.com [guidechem.com]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of Pyridazine-4,5-diamine: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Signature of a Key Heterocycle

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For Pyridazine-4,5-diamine, both ¹H and ¹³C NMR are critical for confirming its structure and purity.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, reflecting the molecule's symmetry. The key to interpreting this spectrum lies in understanding the electronic effects of the pyridazine ring and the amino substituents.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| Pyridazine-H | 7.5 - 8.5 | Singlet | 2H | The two protons on the pyridazine ring are chemically equivalent due to the molecule's symmetry. Their chemical shift is expected to be in the downfield region characteristic of aromatic protons, further deshielded by the electronegative nitrogen atoms of the pyridazine ring. |

| Amine-H | 4.0 - 6.0 | Broad Singlet | 4H | The protons of the two amino groups are also equivalent. Their chemical shift can be broad and is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with trace amounts of water. The signal may exchange with D₂O.[2][3] |

Experimental Protocol for ¹H NMR Spectroscopy:

A robust protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural verification.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for polar compounds containing exchangeable protons.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Causality in Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is deliberate. It not only facilitates the dissolution of the polar diamine but also helps in observing the N-H protons, which might otherwise exchange too rapidly in protic solvents. Shimming is a critical step to ensure high resolution, allowing for the clear distinction of signals and accurate measurement of coupling constants if any were present.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct map of the carbon framework of this compound.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C4, C5 | 140 - 155 | These carbons are directly attached to the electron-donating amino groups and are part of the electron-deficient pyridazine ring. The interplay of these effects places their resonance in this downfield region. Due to symmetry, they are expected to have the same chemical shift. |

| C3, C6 | 125 - 140 | These carbons are adjacent to the ring nitrogens and are also part of the aromatic system. Their chemical shifts are influenced by the strong deshielding effect of the neighboring nitrogen atoms. They are also chemically equivalent. |

Experimental Protocol for ¹³C NMR Spectroscopy:

The acquisition of a ¹³C NMR spectrum requires consideration of the low natural abundance of the ¹³C isotope and its longer relaxation times.

-

Sample Preparation:

-

A more concentrated sample is generally preferred for ¹³C NMR (15-30 mg in 0.6-0.7 mL of deuterated solvent).

-

-

Instrument Setup:

-

Utilize the same locked and shimmed sample from the ¹H NMR experiment.

-

-

Data Acquisition:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Set a wider spectral width (e.g., 0-200 ppm) to encompass all possible carbon resonances.

-

A significantly larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, although not expected in this molecule.

-

-

Data Processing:

-

Apply Fourier transformation, phasing, and baseline correction as with the ¹H spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Self-Validating System: The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in each spectrum should correspond to the number of unique protons and carbons based on the molecule's symmetry. Further confirmation can be achieved through 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations over two or three bonds.

Diagram of the NMR Workflow:

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale for Prediction |

| N-H Stretch | 3200 - 3500 | Medium-Strong, Broad | The two N-H stretching vibrations (symmetric and asymmetric) of the primary amine groups are expected in this region. The broadening is due to hydrogen bonding. |

| C-H Aromatic Stretch | 3000 - 3100 | Medium-Weak | Characteristic stretching vibrations of C-H bonds on the aromatic pyridazine ring. |

| C=N and C=C Stretch | 1500 - 1650 | Medium-Strong | Aromatic ring stretching vibrations of the pyridazine core. These bands can be complex due to the presence of both C=N and C=C bonds. |

| N-H Bend (Scissoring) | 1550 - 1650 | Medium-Strong | Bending vibration of the primary amine groups, often overlapping with the aromatic ring stretches. |

| C-N Stretch | 1250 - 1350 | Medium | Stretching vibration of the bond between the aromatic ring and the amine nitrogen. |

Experimental Protocol for Solid-State IR Spectroscopy (Thin Film Method):

-

Sample Preparation:

-

Place a small amount of this compound (a few milligrams) in a small vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., methanol or dichloromethane) to dissolve the solid.

-

Using a pipette, apply a drop of the solution to the surface of a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric CO₂ and water vapor signals.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Label the significant absorption bands in the spectrum.

-

Correlate the observed wavenumbers with known functional group absorptions to confirm the presence of N-H, C-H aromatic, C=N, C=C, and C-N bonds.

-

Causality in Experimental Choices: The thin film method is chosen for its simplicity and the high quality of the resulting spectra for solid samples.[4] It avoids the interference from mulling agents (like Nujol) or the complexities of preparing a KBr pellet. Running a background scan is essential for obtaining a clean spectrum of the compound itself.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular weight of this compound (C₄H₆N₄) is 110.12 g/mol . A strong molecular ion peak is expected at m/z = 110.

-

Key Fragmentation Pathways: The fragmentation of pyridazine derivatives under EI conditions often involves the loss of small, stable neutral molecules.[5][6][7]

-

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles, leading to a fragment at m/z = 83.

-

Loss of N₂: Cleavage of the N-N bond in the pyridazine ring could lead to the expulsion of a nitrogen molecule, resulting in a fragment at m/z = 82.

-

Loss of NH₂: Fragmentation of the amine substituents could lead to a peak at m/z = 94.

-

Experimental Protocol for Mass Spectrometry (Electron Ionization - GC-MS):

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol).

-

Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any impurities before it enters the MS.

-

-

Ionization:

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

-

Detection and Data Analysis:

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Analyze the spectrum to identify the molecular ion peak and interpret the major fragment ions to corroborate the proposed structure.

-

Trustworthiness of the Protocol: The use of GC-MS provides a high degree of confidence in the data, as the chromatographic separation ensures that the mass spectrum obtained corresponds to a pure compound. The standardized 70 eV electron energy allows for reproducible fragmentation patterns that can be compared with library data for related compounds.

Diagram of the Mass Spectrometry Fragmentation Pathway:

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic characterization of this compound is achievable through a synergistic application of NMR, IR, and MS techniques. While direct experimental data may be sparse, the predictive models and established protocols outlined in this guide provide a robust framework for researchers. The congruence of data from these orthogonal analytical methods—the specific proton and carbon environments from NMR, the characteristic functional group vibrations from IR, and the molecular weight and fragmentation patterns from MS—will afford an unambiguous confirmation of the structure and purity of this valuable heterocyclic compound, thereby accelerating its application in drug discovery and materials science.

References

-

Kramer, V. K., et al. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. Retrieved from [Link]

-

Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy of Solids. University of Colorado Boulder. Retrieved from [Link]

- Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690.

- Góbi, S., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 915-924.

- Lima, G. M., & Peyerimhoff, S. D. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044307.

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. scilit.com [scilit.com]

- 6. connectsci.au [connectsci.au]

- 7. pubs.aip.org [pubs.aip.org]

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure Analysis of Pyridazine-4,5-diamine

Foreword: Unveiling the Solid-State Secrets of a Versatile Heterocycle

Pyridazine-4,5-diamine, a seemingly simple heterocyclic molecule, holds significant potential within the realms of medicinal chemistry and materials science.[1][2] Its structural motif, characterized by adjacent nitrogen atoms within an aromatic ring and two vicinal amino groups, serves as a versatile scaffold for the synthesis of novel compounds with diverse biological activities and material properties.[1][3] The arrangement of hydrogen bond donors and acceptors in this compound makes it a compelling candidate for crystal engineering and the design of supramolecular assemblies.[1][4] Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state is paramount to unlocking its full potential. This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to elucidating its crystalline architecture.

Synthesis and Crystallization: From Solution to Single Crystal

The journey to understanding a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

While several synthetic routes to pyridazine derivatives exist, a common approach to this compound involves the manipulation of dicarbonyl compounds or their equivalents.[5][6] A plausible and frequently utilized strategy involves the reaction of a suitable 1,2-dicarbonyl precursor with hydrazine, followed by functional group transformations to introduce the amino groups.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Protocol for Single Crystal Growth

The acquisition of high-quality single crystals is often the most critical and challenging step. The choice of solvent and crystallization technique is dictated by the solubility and stability of the compound. This compound is soluble in polar organic solvents.[1]

Experimental Protocol: Slow Evaporation Method

-

Purification: Ensure the synthesized this compound is of the highest purity. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is recommended.

-

Solvent Selection: Prepare a saturated or near-saturated solution of this compound in a chosen solvent at a slightly elevated temperature to ensure complete dissolution. A solvent screen with small volumes in parallel is highly advised.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a perforated cap (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature. The vial should be placed in a vibration-free environment.

-

Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once suitable crystals have formed, carefully harvest them using a nylon loop.

Elucidation of the Crystal Structure: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

The SC-XRD Workflow

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The collected data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

Structure Solution and Refinement

The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using a least-squares minimization process, where the calculated diffraction pattern from the model is compared to the experimental data. The refinement process optimizes the atomic positions, and thermal parameters until the model best fits the data.

Molecular and Crystal Structure of this compound

While a definitive, publicly available crystal structure of this compound is not readily found in the primary literature, we can predict its key structural features based on related compounds and theoretical considerations.

Molecular Geometry

The pyridazine ring is expected to be planar, a characteristic feature of aromatic systems.[1] The two amino groups are substituted at the 4 and 5 positions.

Table 1: Predicted Molecular Geometry of this compound

| Parameter | Predicted Value | Rationale |

| N-N bond length | ~1.33 Å | Single bond with partial double bond character due to aromaticity.[1] |

| C-C (ring) bond lengths | ~1.39-1.42 Å | Aromatic C-C bond character.[1] |

| C-N (ring) bond lengths | ~1.34 Å | Typical for aromatic C-N bonds. |

| C-NH₂ bond lengths | ~1.38-1.40 Å | Single bond with some double bond character due to resonance with the ring.[1] |

| Ring bond angles | ~118-122° | Close to the ideal 120° for sp² hybridized atoms, with some deviation due to the presence of heteroatoms.[1] |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is anticipated to be dominated by a network of intermolecular hydrogen bonds. The two amino groups provide four hydrogen bond donors (N-H), while the two ring nitrogen atoms and the amino nitrogen atoms can act as hydrogen bond acceptors.

Potential Hydrogen Bonding Motifs:

-

N-H···N (ring): The amino groups can form hydrogen bonds with the nitrogen atoms of the pyridazine ring of adjacent molecules.

-

N-H···N (amino): The amino groups can also form hydrogen bonds with the amino groups of neighboring molecules.

These interactions are likely to lead to the formation of extended one-, two-, or three-dimensional networks.[4][7]

Caption: Schematic of potential intermolecular hydrogen bonding in the crystal lattice.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridazine rings of adjacent molecules are also expected to play a role in the crystal packing.[8][9]

Complementary Analytical Techniques

While SC-XRD is the gold standard, other techniques provide valuable complementary information.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze a polycrystalline sample. It is a powerful tool for phase identification, purity assessment, and can be used to determine unit cell parameters. The experimental PXRD pattern can be compared to a pattern calculated from the single-crystal structure to confirm the bulk purity of the sample.

Computational Chemistry

Density Functional Theory (DFT) calculations can be employed to:

-

Optimize the gas-phase geometry of the molecule for comparison with the solid-state structure.

-

Calculate theoretical vibrational spectra (IR and Raman) to aid in the interpretation of experimental spectra.

-

Analyze the electronic properties of the molecule, such as the electrostatic potential surface, to understand its reactivity and intermolecular interactions.

-

Perform periodic DFT calculations to model the crystalline solid and analyze the energetics of the crystal packing.

Conclusion: A Foundation for Rational Design

A thorough crystal structure analysis of this compound provides the fundamental architectural blueprint necessary for its rational application in drug design and materials science. By understanding the precise geometry of the molecule and the nature of its intermolecular interactions, researchers can design new molecules with tailored properties. The combination of experimental techniques, particularly single-crystal X-ray diffraction, with computational modeling offers a powerful and comprehensive approach to unlocking the solid-state secrets of this privileged heterocyclic scaffold.

References

-

Caira, M. R., Dumitrascu, F., Draghici, C., Dumitrescu, D., & Cristea, M. (2005). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules, 10(3), 360–366. [Link]

-

Caira, M. R., Dumitrascu, F., Draghici, C., Dumitrescu, D., & Cristea, M. (2005). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. ResearchGate. [Link]

-

Gupta, V. K., & Sharma, S. K. (2012). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate. [Link]

-

Le, T. N., & Gang, D. R. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(8), 903–927. [Link]

-

Balamurugan, R., & Vangili, S. (2018). Missing puzzle in crystal engineering: 2-pyridone and[1][5][8]-triazine-2,4-diamine, the two most common cyclic hydrogen bonding sticky sites, in a single core. CrystEngComm, 20(36), 5364–5373. [Link]

-

Singh, B., Bhatia, R., Pani, B., & Gupta, D. (2019). Synthesis, crystal structures and biological evaluation of new pyridazine derivatives. Journal of Molecular Structure, 1193, 355-363. [Link]

-

Hobbs, W. J. (2017). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

Sebbar, N., Habbadi, N., Aouine, Y., Elmsellem, H., Elyoussfi, A., El Ouafy, T., ... & Essassi, E. M. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]

-

El-Gendy, A. A., El-Sayed, M. A. A., & Abdel-Rahman, A. A. H. (2020). Synthesis of New 4,5-dihydro-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. ResearchGate. [Link]

-

Tanski, J. M. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1143–1146. [Link]

-

Coles, S. J., & Thorp-Greenwood, F. L. (2024). Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. Molbank, 2024(1), M1845. [Link]

-

El-Adl, K., El-Miligy, M. M., Abu-Serie, M. M., & El-Azab, A. S. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7291. [Link]

-

El-Emary, T. I. (2005). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

-

Papini, A., & Sgrignani, J. (2011). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 16(12), 10182–10221. [Link]

-

Wikipedia. (2023). Pyridazine. [Link]

-

Sharma, P. C., & Sharma, D. (2013). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical Sciences and Research, 4(1), 63-71. [Link]

-

NIST. (n.d.). Pyridazine. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

-

Owczarek, M., Sieroń, L., Majerz, I., & Lis, T. (2018). Weak hydrogen and dihydrogen bonds instead of strong N–H⋯O bonds of a tricyclic[1][8][9][10]-tetrazine derivative. Single-crystal X-ray diffraction, theoretical calculations and Hirshfeld surface analysis. CrystEngComm, 20(2), 221–232. [Link]

-

da Silva, G. G., de Oliveira, B. G., & Ellena, J. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Crystal Growth & Design, 24(2), 798–812. [Link]

-

TÜBİTAK Academic Journals. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine as a ligand. Turkish Journal of Chemistry, 45(1), 133-143. [Link]

-

PubChem. (n.d.). 4,5-Diaminopyrimidine. [Link]

-

PubChem. (n.d.). Pyrimido[4,5-d]pyridazine. [Link]

-

Foucourt, A., Hédou, D., Dubouilh-Benard, C., Lacheretz, M., Loaëc, N., Meijer, L., ... & Besson, T. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Molecules, 19(11), 1545–1565. [Link]

-

PubChem. (n.d.). 4-Aminopyridine. [Link]

-

Beck, A. R., Gesi, M., & Mitzel, N. W. (2017). Crystal structure and Hirshfield analysis of the 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane. ResearchGate. [Link]

-

Maslivets, A. N., & Usachev, S. A. (2020). Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and noncanonical amino acids. Chemistry of Heterocyclic Compounds, 56(10), 1239-1240. [Link]

-

PubChem. (n.d.). 1H-Imidazo[4,5-d]pyridazine. [Link]

Sources

- 1. Buy this compound | 28682-70-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Missing puzzle in crystal engineering: 2-pyridone and [1,3,5]-triazine-2,4-diamine, the two most common cyclic hydrogen bonding sticky sites, in a single core - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyridazine synthesis [organic-chemistry.org]

- 7. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Architects of the Ring: A Historical Guide to the Synthesis of Pyridazine Derivatives

Introduction: The Enduring Allure of the 1,2-Diazine

To the uninitiated, the pyridazine nucleus—a six-membered aromatic ring distinguished by two adjacent nitrogen atoms—may appear as just one of many heterocyclic scaffolds. However, to the discerning medicinal chemist, materials scientist, and drug development professional, this "1,2-diazine" system is a privileged structure, a cornerstone in the design of a multitude of functional molecules. From the antihypertensive agent hydralazine to the herbicide pyridate, the influence of the pyridazine core is undeniable. Its unique electronic properties, stemming from the juxtaposition of the two nitrogen atoms, impart a distinct reactivity and conformational rigidity that continues to be exploited in the quest for novel therapeutics and advanced materials.

This guide eschews a conventional, templated approach. Instead, it embarks on a historical journey, tracing the intellectual lineage of pyridazine synthesis from its nascent stages in the late 19th century to the foundational methods that solidified its place in the synthetic chemist's toolbox. We will not merely list reactions; we will delve into the causality behind the experimental choices, providing field-proven insights into the core synthetic strategies that have stood the test of time. Each protocol is presented as a self-validating system, grounded in authoritative literature, to ensure both scientific integrity and practical applicability.

The Genesis: Fischer's Foray and the Dawn of Pyridazine Chemistry

The story of pyridazine synthesis begins, as many tales in heterocyclic chemistry do, with the pioneering work of Hermann Emil Fischer. In 1886, amidst his seminal investigations into the structure of sugars and the discovery of the Fischer indole synthesis, he inadvertently prepared the first pyridazine derivative.[1][2] This landmark synthesis involved the condensation of phenylhydrazine with levulinic acid, a γ-ketoacid.[3] This reaction, while perhaps a footnote in Fischer's broader legacy, laid the conceptual groundwork for what would become the most fundamental and enduring strategy for constructing the pyridazine ring: the reaction of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine.[4][5]

Mechanism of Fischer's Pyridazine Synthesis

The reaction proceeds through an initial condensation between the hydrazine and one of the carbonyl groups of the γ-ketoacid to form a hydrazone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the pyridazinone ring.

Caption: General workflow for pyridazine synthesis from 1,4-dicarbonyls.

Experimental Protocol: Synthesis of 3,6-Dimethylpyridazine from 2,5-Hexanedione

This protocol provides a detailed, field-proven method for the synthesis of a simple, substituted pyridazine, illustrating the core principles of the 1,4-dicarbonyl condensation method.

Materials:

-

2,5-Hexanedione (Reagent Grade)

-

Hydrazine Monohydrate (80% solution)

-

Ethanol (Absolute)

-

Palladium on Activated Carbon (10% Pd/C)

-

Benzene (Anhydrous)

-

Celite® (Diatomaceous Earth)

-

Silica Gel for Column Chromatography

-

Methanol

-

Dichloromethane

Procedure:

-

Dihydropyridazine Formation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-hexanedione (6 mL, 51 mmol) and ethanol (50 mL). To this solution, add hydrazine monohydrate (2.5 mL, 51 mmol).

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After 3 hours, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude dihydropyridazine intermediate as a residue.

-

Aromatization: To the flask containing the residue, add anhydrous benzene (200 mL) and 10% palladium on carbon (1.1 g).

-

Heat the mixture to reflux overnight.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography using a mobile phase of 6% methanol in dichloromethane to afford 3,6-dimethylpyridazine as a light brown oil. [4] Expected Yield: 56%

Characterization (¹H NMR, 500 MHz, CDCl₃): δ 7.23 (2H, s), 2.69 (6H, s). [4]

Building upon the Core: Named Reactions in Pyridazine Synthesis

While the 1,4-dicarbonyl condensation forms the bedrock of pyridazine synthesis, several named reactions, developed in the late 19th and early 20th centuries, have provided elegant solutions for the construction of more complex, often fused, pyridazine systems.

The Borsche-Drechsel Cyclization

First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, the Borsche-Drechsel cyclization is a powerful method for synthesizing tetrahydrocarbazoles. [3]However, the underlying mechanism, which is analogous to the Fischer indole synthesis, involves the acid-catalyzed cyclization of an arylhydrazone, a key transformation that finds parallels in pyridazine chemistry. The reaction proceeds via a-[4][4]sigmatropic rearrangement of the protonated hydrazone. [3][5]

Caption: Mechanism of the Borsche-Drechsel cyclization.

The Widman-Stoermer Synthesis

The Widman-Stoermer synthesis, reported by Otto Widman in 1884 and later by Richard Stoermer, is a method for the synthesis of cinnolines (benzo[c]pyridazines) via the cyclization of diazotized o-aminoarylethylenes. This reaction involves an intramolecular electrophilic attack of the diazonium group onto the vinyl substituent.

Pyridazinones: A Key Subclass and Their Synthesis

Pyridazinones, which feature a carbonyl group within the pyridazine ring, are a particularly important subclass of these heterocycles, frequently found in biologically active molecules. Their synthesis often follows a similar logic to that of pyridazines, with γ-ketoacids and maleic anhydride derivatives being common starting materials.

From γ-Ketoacids and Hydrazine

As demonstrated in Fischer's initial synthesis, the reaction of γ-ketoacids with hydrazine is a direct and efficient route to dihydropyridazinones, which can be subsequently oxidized to the aromatic pyridazinones. [6][7][8]

From Maleic Anhydride Derivatives

The condensation of maleic anhydride or its derivatives with hydrazines provides a straightforward synthesis of pyridazinediones. [4][7]The parent pyridazine can be prepared from maleic hydrazide (the product of the reaction between maleic anhydride and hydrazine) through a two-step process involving chlorination to 3,6-dichloropyridazine followed by reductive dehalogenation.

Experimental Protocol: Synthesis of Pyridazine from Maleic Hydrazide

This protocol outlines the synthesis of the parent pyridazine ring, a fundamental building block in heterocyclic chemistry.

Part 1: Synthesis of 3,6-Dichloropyridazine

Materials:

-

Maleic hydrazide (Pyridazine-3,6-diol)

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, charge maleic hydrazide (125 g, 1115 mmol) and add phosphorus oxychloride (520 mL, 5576 mmol) at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and maintain overnight.

-

Work-up: Concentrate the reaction mixture under high vacuum at 55-60 °C to obtain a thick mass.

-

Dilute the residue with ethyl acetate (1 L).

-

Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL).

-

Combine the organic layers and wash with water (1 L) and then brine (1 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 3,6-dichloropyridazine. [9] Part 2: Reduction of 3,6-Dichloropyridazine to Pyridazine

Materials:

-

3,6-Dichloropyridazine

-

Palladium on Carbon (5% or 10%)

-

Methanol or Ethanol

-

Ammonium Hydroxide or Triethylamine

-

Hydrogen gas supply

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 3,6-dichloropyridazine in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon.

-

To neutralize the HCl formed during the reaction, add a base such as ammonium hydroxide or triethylamine.

-

Hydrogenation: Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed.

-

Work-up: Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude pyridazine can be purified by distillation.

Summary of Historical Synthesis Methods

| Method | Precursors | Key Transformation | Product | Historical Context |

| Fischer Synthesis | γ-Ketoacid (Levulinic acid) + Phenylhydrazine | Condensation and cyclization | Substituted Pyridazinone | 1886, Emil Fischer's pioneering work |

| 1,4-Dicarbonyl Condensation | 1,4-Diketone/γ-Ketoacid + Hydrazine | Condensation, cyclization, and oxidation | Substituted Pyridazine/Pyridazinone | A generalization of Fischer's method, analogous to Paal-Knorr |

| Borsche-Drechsel Cyclization | Arylhydrazone of a cyclic ketone | Acid-catalyzed-[4][4]sigmatropic rearrangement | Fused pyridazine-like systems (e.g., Tetrahydrocarbazoles) | Late 19th/Early 20th Century |

| Widman-Stoermer Synthesis | o-Aminoarylethylene | Diazotization and intramolecular cyclization | Cinnolines (Benzo[c]pyridazines) | Late 19th Century |

| From Maleic Anhydride | Maleic anhydride + Hydrazine | Condensation to maleic hydrazide, then chlorination and reduction | Pyridazine | A common route to the parent heterocycle |

Conclusion: A Legacy of Innovation

The historical synthesis methods for pyridazine derivatives, born from the ingenuity of chemists like Emil Fischer, laid a robust foundation for the exploration of this versatile heterocyclic system. The core logic of constructing the 1,2-diazine ring through the condensation of 1,4-dicarbonyl precursors with hydrazine remains a cornerstone of modern synthetic strategies. The named reactions, while perhaps more specialized, demonstrate the creative application of fundamental organic chemistry principles to the assembly of complex molecular architectures. As researchers continue to unlock the potential of pyridazine derivatives in medicine and materials science, an appreciation for these foundational synthetic methods provides not only a historical perspective but also a source of inspiration for future innovation.

References

-

Borsche–Drechsel cyclization. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Bohrium. (2023, November 1). The Borsche-Drechsel (BD) cyclization: synthesis of tetrahydrocarbazoles and carbazole alkaloids. Ask this paper. [Link]

-

Asif, M. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]

-

Name Reactions. (n.d.). Borsche-Drechsel Cyclization. [Link]

-

Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

-

SYNTHESIS OF NOVEL CARBAZOLE DERIVATIVES BY DIELS-ALDER REACTION OF INDOLE-BASED DIENES WITH ALKENES. (2023, September 11). [Link]

-

Gribble, G. W. (2016). Fischer Indole Synthesis. ResearchGate. [Link]

-